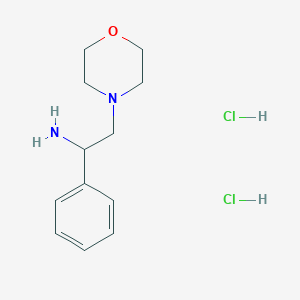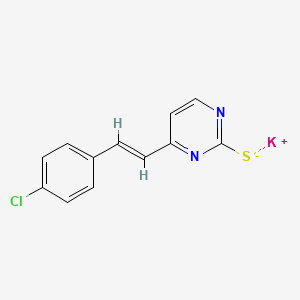![molecular formula C10H7KN2S2 B3124399 potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide CAS No. 318248-61-2](/img/structure/B3124399.png)
potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide
Übersicht
Beschreibung
Potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide is a chemical compound with the CAS Number: 318248-61-2 . It has a molecular weight of 258.41 and its IUPAC name is potassium 4-[(E)-2-(2-thienyl)ethenyl]-2-pyrimidinethiolate . This compound is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H8N2S2.K/c13-10-11-6-5-8(12-10)3-4-9-2-1-7-14-9;/h1-7H,(H,11,12,13);/q;+1/p-1/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Thriveni et al. (2014) discusses the synthesis of thiophene substituted chalcones and their derivatives, including pyrimidine-incorporated piperazine derivatives. These compounds displayed significant antibacterial and antifungal activities at specific concentrations, indicating their potential in antimicrobial research (Thriveni et al., 2014).
Heterocyclic Systems with Pyrimidine Nucleus
- Bassyouni and Fathalla (2013) highlight the wide spectrum of biological activities of heterocyclic systems with a pyrimidine nucleus. Their study involved synthesizing new sulfanyl pyrimidin-4(3H)-one derivatives, showcasing their potential in various biological applications, including antimicrobial and anticancer activities (Bassyouni & Fathalla, 2013).
Structural and Molecular Studies
- The structural properties of compounds related to potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide have been investigated. For instance, a study by Li (2006) focused on the molecular structure of a compound obtained from reactions involving the potassium salt of a pyrimidine derivative, contributing to the understanding of its molecular configuration (Li, 2006).
Application in Oxidation Reactions
- Hurst (1983) demonstrated the use of potassium persulfate in reactions involving pyrimidine derivatives. This study provides insights into the chemical properties and reaction mechanisms of such compounds in oxidation reactions (Hurst, 1983).
In Situ Reactions and Metal Coordination
- Zhu et al. (2010) explored the diverse in situ reactions promoted by NiCl2 coordination in sulfane compounds, including those related to potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide. Their findings are crucial in understanding the controllable reactions in the presence of metal coordination (Zhu et al., 2010).
Pyrimidinesulphonates Synthesis and Hydrolysis
- Brown and Hoskins (1971) discussed the preparation of various potassium pyrimidinesulphonates and their hydrolysis, contributing to the knowledge of chemical reactions and properties of pyrimidine derivatives (Brown & Hoskins, 1971).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2.K/c13-10-11-6-5-8(12-10)3-4-9-2-1-7-14-9;/h1-7H,(H,11,12,13);/q;+1/p-1/b4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOMJJHEUSBNKS-BJILWQEISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=NC=C2)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,6-Dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B3124321.png)

![(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B3124330.png)
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3124338.png)
![Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3124350.png)
![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-3-carboxylate](/img/structure/B3124366.png)
![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-(isobutyryloxy)amine](/img/structure/B3124378.png)
![methyl 2-{[4-({[(2-chloroacetyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B3124382.png)




